3-Bromoheptane (CAS 1974-05-6) is a secondary alkyl bromide characterized by a seven-carbon aliphatic chain with the halogen positioned at the third carbon . As a clear, flammable liquid with a density of approximately 1.14 g/cm³ and a boiling point of 61-62 °C at 18 mmHg, it serves as a highly specific electrophilic precursor in advanced organic synthesis . Its primary procurement value lies in its ability to transfer the 1-ethylpentyl (3-heptyl) group, making it an essential building block for manufacturing specialized Grignard reagents, sterically defined active pharmaceutical ingredients (APIs), and functionalized polymers where precise sidechain branching is critical for material performance.
Substituting 3-bromoheptane with generic 'heptyl bromide' mixtures or its close isomers, such as 1-bromoheptane or 2-bromoheptane, critically compromises downstream synthesis. The position of the bromine atom strictly dictates the steric profile of the resulting alkyl group; 1-bromoheptane yields a linear n-heptyl chain , and 2-bromoheptane yields a 1-methylhexyl group , whereas 3-bromoheptane specifically transfers a 1-ethylpentyl group. This structural difference alters the 3D conformation, solubility, and steric hindrance of the final molecule. Furthermore, in elimination reactions, the leaving group's position determines the regiochemistry of the resulting alkene. Using the wrong isomer will yield incorrect heptene distributions, making 3-bromoheptane irreplaceable when the specific 1-ethylpentyl architecture or a defined hept-2-ene/hept-3-ene mixture is required.
When utilized as a precursor for Grignard reagent formation (e.g., 3-heptylmagnesium bromide), 3-bromoheptane transfers a highly specific branched structure compared to its isomers . While 1-bromoheptane provides a linear n-heptyl chain and 2-bromoheptane provides a 1-methylhexyl group (a 1-carbon/5-carbon split), 3-bromoheptane yields a 1-ethylpentyl group, creating a symmetrical 2-carbon/4-carbon split around the attachment point.
| Evidence Dimension | Alkyl chain branching architecture |
| Target Compound Data | 1-ethylpentyl group (C2/C4 split from attachment) |
| Comparator Or Baseline | 2-Bromoheptane (1-methylhexyl group, C1/C5 split) |
| Quantified Difference | Shifts the branching point to the C3 position, altering the steric bulk and rotational freedom of the transferred group. |
| Conditions | Organometallic reagent formation and subsequent nucleophilic addition. |
Procuring the exact C3 isomer is mandatory for synthesizing active pharmaceutical ingredients or polymers where the 1-ethylpentyl steric profile is required for target binding or material phase behavior.
Under base-catalyzed dehydrohalogenation conditions, the position of the bromine atom strictly dictates the alkene product distribution [1]. While the highly symmetrical 4-bromoheptane yields 100% hept-3-ene upon elimination, 3-bromoheptane possesses two distinct types of beta-hydrogens, resulting in a defined mixture of hept-2-ene and hept-3-ene following Zaitsev's rule .
| Evidence Dimension | Elimination product distribution |
| Target Compound Data | Mixture of hept-2-ene and hept-3-ene |
| Comparator Or Baseline | 4-Bromoheptane (100% hept-3-ene) |
| Quantified Difference | Accesses two distinct elimination pathways compared to the single pathway of the C4 isomer. |
| Conditions | Base-catalyzed E2 elimination. |
Buyers synthesizing specific heptene mixtures or requiring access to the hept-2-ene pathway cannot substitute 3-bromoheptane with the C4 isomer.
3-Bromoheptane exhibits a significantly lower boiling point profile compared to its primary counterpart, facilitating milder purification. 3-Bromoheptane distills at 61-62 °C under 18 mmHg vacuum , whereas 1-bromoheptane requires temperatures up to 180 °C at atmospheric pressure to boil .
| Evidence Dimension | Boiling Point |
| Target Compound Data | 61-62 °C at 18 mmHg (~140 °C atmospheric) |
| Comparator Or Baseline | 1-Bromoheptane (180 °C atmospheric) |
| Quantified Difference | Boils approximately 40 °C lower than the primary isomer at atmospheric pressure. |
| Conditions | Standard distillation conditions. |
The lower boiling point allows for reduced energy consumption and minimizes the risk of thermal degradation during solvent removal and product purification at scale.
3-Bromoheptane is an effective electrophile in nickel-catalyzed reductive cross-coupling with aryl halides, allowing the direct installation of the 1-ethylpentyl group onto aromatic rings without pre-forming an organometallic nucleophile [1]. While primary bromides react with different kinetics, the use of 3-bromoheptane successfully yields sterically hindered secondary alkyl-arenes, which are difficult to synthesize via traditional Friedel-Crafts alkylation due to carbocation rearrangement [1].
| Evidence Dimension | Direct secondary alkylation capability |
| Target Compound Data | Successful transfer of the intact 1-ethylpentyl group |
| Comparator Or Baseline | Friedel-Crafts Alkylation (prone to carbocation rearrangement) |
| Quantified Difference | Avoids the isomeric mixtures typically generated by carbocation shifts in traditional alkylation. |
| Conditions | Nickel-catalyzed reductive coupling with zinc dust. |
Enables medicinal chemists to procure a reliable reagent for building sterically diverse, isomerically pure alkyl-arene libraries for drug discovery.
Due to its specific branching, 3-bromoheptane is the mandatory precursor for synthesizing 3-heptylmagnesium bromide solutions (e.g., 0.25 M in THF) . These reagents are procured by custom synthesis organizations to perform targeted nucleophilic additions where the 1-ethylpentyl steric profile is required.
In advanced materials science, 3-bromoheptane is utilized to install 1-ethylpentyl sidechains onto polymerizable compounds [1]. The specific steric bulk of this sidechain, as opposed to a linear n-heptyl chain, directly influences the solubility, phase behavior, and optical anisotropy of the resulting polymer films.
Medicinal chemistry programs procure 3-bromoheptane for use in nickel-catalyzed reductive cross-coupling reactions [2]. It acts as a reliable electrophile to directly append the sterically demanding 1-ethylpentyl group onto aryl scaffolds, facilitating the exploration of hydrophobic binding pockets in drug targets.
Flammable